Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Benzyl 6-(bromomethyl)-2-azabicyclo[222]octane-2-carboxylate is a bicyclic organic compound that features a unique structure with a bromomethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2-azabicyclo[2.2.2]octane with benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and cyanides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Esterification and Hydrolysis: The carboxylate ester group can participate in esterification reactions to form new esters or hydrolysis to yield carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium cyanide are commonly used under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Esterification and Hydrolysis: Acidic or basic catalysts in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted azabicyclo[2.2.2]octane derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Esterification and Hydrolysis: New esters or carboxylic acids.
Scientific Research Applications
Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromomethyl group is particularly reactive, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The bicyclic structure provides rigidity and stability to the molecule, making it a valuable building block in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound used as a catalyst and reagent in organic synthesis.
Quinuclidine: Another bicyclic amine with similar structural features but different reactivity due to the absence of a bromomethyl group.
Uniqueness
Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to the presence of both a bromomethyl group and a carboxylate ester, which allows for a wide range of chemical transformations. Its rigid bicyclic structure also distinguishes it from other similar compounds, providing unique reactivity and stability.
Properties
Molecular Formula |
C16H20BrNO2 |
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Molecular Weight |
338.24 g/mol |
IUPAC Name |
benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C16H20BrNO2/c17-9-14-8-13-6-7-15(14)18(10-13)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2 |
InChI Key |
KPEVYZNVXABMRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1CN2C(=O)OCC3=CC=CC=C3)CBr |
Origin of Product |
United States |
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